molecular formula C17H28BCl2NO2 B8243390 N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-ethylethanamine hydrochloride

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-ethylethanamine hydrochloride

Cat. No.: B8243390
M. Wt: 360.1 g/mol
InChI Key: RZLCPLMFUVFEJB-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-ethylethanamine hydrochloride is a useful research compound. Its molecular formula is C17H28BCl2NO2 and its molecular weight is 360.1 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-ethylethanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, efficacy in various biological assays, and safety profiles.

  • Molecular Formula : C_{11}H_{15}BClN O_{2}
  • Molecular Weight : 239.51 g/mol
  • CAS Number : 652148-92-0

The compound features a boronate moiety which is known to interact with biological targets such as enzymes and receptors. The presence of the chlorinated benzyl group may enhance its lipophilicity and facilitate cellular uptake.

Anticancer Properties

Recent studies have indicated that derivatives of boron-containing compounds exhibit significant anticancer activity. For instance:

  • In vitro studies showed that similar compounds inhibited the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy. The IC50 values for related compounds were reported in the nanomolar range against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .

Antimicrobial Activity

The compound was assessed for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) values indicated effective inhibition against a range of bacterial strains. For example, related compounds demonstrated MIC values as low as 50 μg/mL against pathogenic bacteria .

Immunomodulatory Effects

The immunosuppressive potential of similar structures has been documented:

  • Compounds with analogous structures have shown efficacy in T-cell proliferation assays, indicating potential applications in autoimmune diseases or organ transplantation .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of the compound on WI-38 VA-13 subline 2RA cells. The results indicated selective cytotoxicity with an EC50 value of 32 ng/mL for one derivative .
  • Antimicrobial Efficacy :
    • In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results confirmed broad-spectrum antimicrobial activity with significant inhibition observed at concentrations below 100 μg/mL .

Safety Profile

The safety assessment is crucial for any therapeutic application:

  • Toxicity Studies : Preliminary toxicity studies indicate that while the compound exhibits biological activity, it also presents acute toxicity risks at higher concentrations (e.g., classified as acute toxic category 3) .

Comparative Analysis Table

Activity TypeRelated CompoundIC50/MIC ValuesNotes
AnticancerBoron Derivative A0.004 μMSignificant inhibition in T-cell lines
AntimicrobialBoron Derivative B50 μg/mLEffective against multiple strains
ImmunomodulatoryBoron Derivative CNot specifiedPotential use in autoimmune diseases

Properties

IUPAC Name

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BClNO2.ClH/c1-7-20(8-2)12-13-14(10-9-11-15(13)19)18-21-16(3,4)17(5,6)22-18;/h9-11H,7-8,12H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLCPLMFUVFEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN(CC)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BCl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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